

Diaminopyrimidine-Based Inhibitors: A Comparative Analysis for Drug Discovery Professionals

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Compound of Interest		
Compound Name:	2,4-Diaminopyrimidine-5-	
	carboxamide	
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A deep dive into the performance, experimental validation, and signaling pathways of diaminopyrimidine-based inhibitors targeting key oncological and immunological kinases.

In the landscape of modern drug discovery, diaminopyrimidine-based compounds have emerged as a versatile and potent scaffold for the development of targeted kinase inhibitors. Their ability to mimic the purine core of ATP allows for competitive inhibition of a wide array of kinases implicated in cancer and immune disorders. This guide provides a comparative analysis of diaminopyrimidine-based inhibitors against other prominent alternatives, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Comparative Analysis of Inhibitor Potency and Selectivity

The efficacy of a kinase inhibitor is primarily determined by its potency (IC50) and selectivity. The following tables summarize the in vitro potency of several diaminopyrimidine-based inhibitors and their alternatives against key kinase targets.

Focal Adhesion Kinase (FAK) Inhibitors



Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation. Its overexpression is associated with tumor progression and metastasis.

Inhibitor Class	Inhibitor	Target Kinase(s)	IC50 (nM)	Reference(s)
Diaminopyrimidin e	TAE226	FAK, IGF-1R, ALK	5.5 (FAK)	[1][2]
PF-562271	FAK	1.5	[3]	_
CEP-37440	FAK, ALK	2.0 (FAK), 3.1 (ALK)	[2]	
Non- Diaminopyrimidin e	VS-4718	FAK	1.5	[2][4]
VS-6063 (Defactinib)	FAK, Pyk2	1.5 (FAK), 14 (Pyk2)	[2]	
GSK2256098	FAK	0.4	[2]	_
BI-853520	FAK	-	-	_

Note: IC50 values can vary depending on the assay conditions.

Cyclin-Dependent Kinase 7 (CDK7) Inhibitors

CDK7 is a key regulator of the cell cycle and transcription. Its inhibition is a promising strategy for treating various cancers.



Inhibitor Class	Inhibitor	Target Kinase(s)	IC50 (nM)	Reference(s)
Diaminopyrimidin e	Compound 22	CDK7	208.1 (in MV4-11 cells)	[5]
Non- Diaminopyrimidin e	THZ1	CDK7 (covalent)	3.2	[6][7][8]
BS-181	CDK7	21	[9]	_
YKL-5-124	CDK7 (covalent)	53.5	[10]	_

Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) Inhibitors

MTHFD2 is a mitochondrial enzyme involved in one-carbon metabolism, which is essential for nucleotide synthesis and is often upregulated in cancer cells.

Inhibitor Class	Inhibitor	Target Kinase(s)	IC50 (nM)	Reference(s)
Diaminopyrimidin e	Compound 1	MTHFD2, MTHFD1, MTHFD2L	11 (MTHFD2), 0.5 (MTHFD1), 27 (MTHFD2L)	[11]
Compound 2	MTHFD2, MTHFD1, MTHFD2L	254 (MTHFD2), 89 (MTHFD1), 126 (MTHFD2L)	[11]	
Compound 3	MTHFD2, MTHFD1, MTHFD2L	47 (MTHFD2), 16 (MTHFD1), 47 (MTHFD2L)	[11]	_
Non- Diaminopyrimidin e	LY345899	MTHFD1, MTHFD2	96 (MTHFD1), 663 (MTHFD2)	[11][12][13]
DS44960156	MTHFD2	1600	[14]	



Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

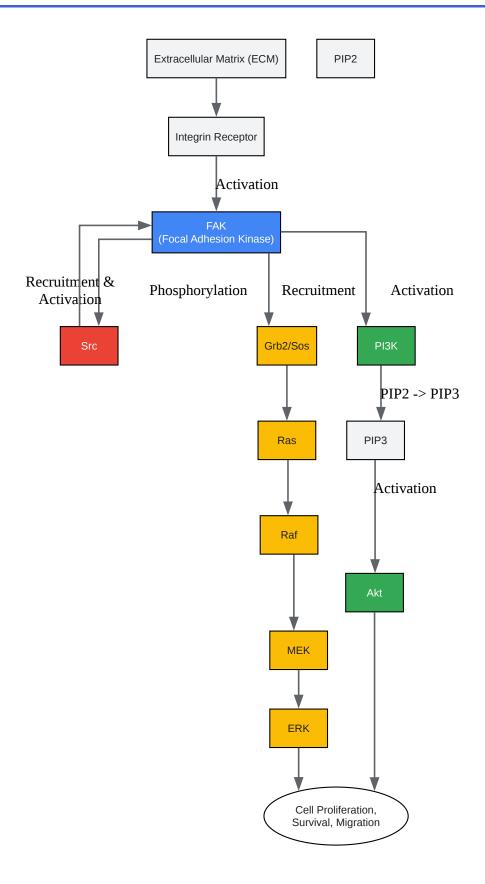
HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition can enhance antitumor immunity.

Inhibitor Class	Inhibitor	Target Kinase(s)	IC50 (nM)	Reference(s)
Diaminopyrimidin e	Compound 14g	HPK1	0.15	[15]
Compound 1	HPK1	-	[16]	
Compound 5	HPK1	0.29	[16]	
Compound 6	HPK1	0.094	[16]	
Non- Diaminopyrimidin e	BIIB-091	ВТК	<0.2	[17][18][19][20]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by these inhibitors is crucial for understanding their mechanism of action and for designing effective experiments.

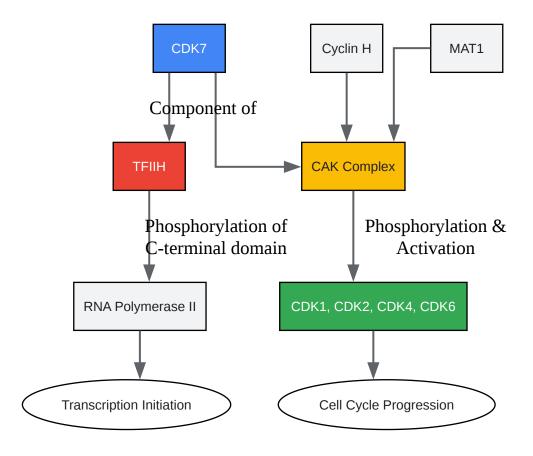




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Caption: FAK signaling cascade upon integrin engagement with the ECM.

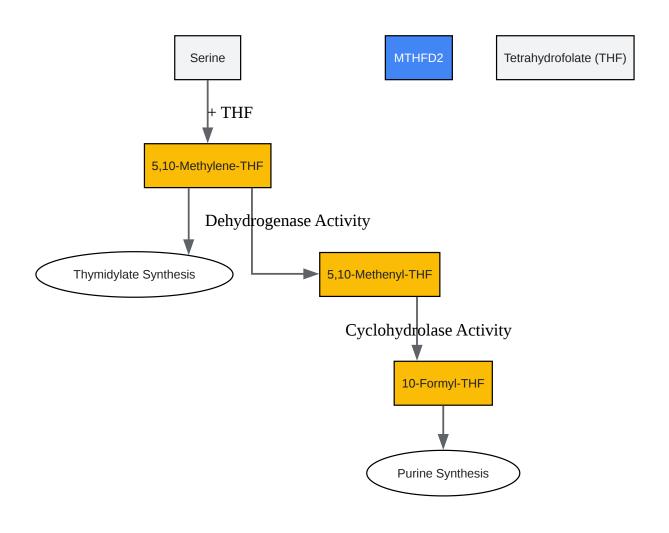




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Caption: Dual roles of CDK7 in cell cycle control and transcription.

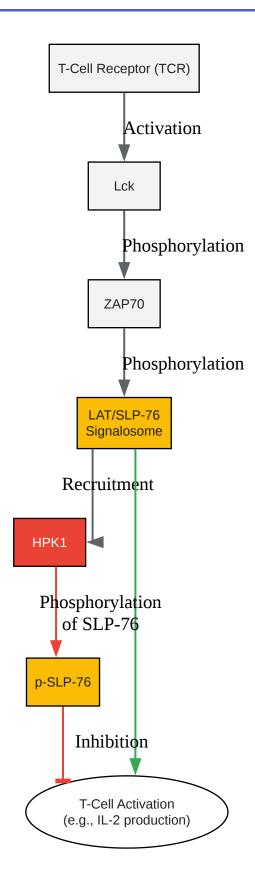




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Caption: Role of MTHFD2 in mitochondrial one-carbon metabolism.





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Caption: HPK1 negatively regulates T-cell receptor signaling.



Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed protocols for two common kinase inhibition assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a robust method for measuring kinase activity in a high-throughput format.

Materials:

- Kinase of interest
- Biotinylated substrate peptide
- ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- HTRF Detection Buffer (e.g., 100 mM potassium fluoride in 1x HTRF detection buffer)
- Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody
- Streptavidin-XL665
- Test compounds (diaminopyrimidine inhibitors and alternatives)
- 384-well low-volume white plates
- · HTRF-compatible plate reader

Procedure:

 Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.



Kinase Reaction:

- \circ Add 2 µL of the diluted compound solution to the wells of a 384-well plate.
- \circ Add 4 μ L of a solution containing the kinase and biotinylated substrate in kinase reaction buffer.
- Initiate the kinase reaction by adding 4 μL of ATP solution in kinase reaction buffer.
- Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
- Detection:
 - Stop the reaction by adding 10 μL of HTRF detection buffer containing the Eu3+-cryptate labeled antibody and Streptavidin-XL665.
 - Incubate the plate at room temperature for 60 minutes to allow for signal development.
- Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
- Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio against the inhibitor concentration to determine the IC50 value.[21][22]

Radiometric Kinase Assay ([y-32P]ATP)

This classic and highly sensitive assay directly measures the incorporation of a radiolabeled phosphate group onto a substrate.

Materials:

- Kinase of interest
- Substrate (protein or peptide)
- [y-32P]ATP
- Cold (non-radioactive) ATP



- Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- Test compounds
- Phosphocellulose paper (e.g., P81)
- Wash buffer (e.g., 0.75% phosphoric acid)
- · Scintillation counter and scintillation fluid

Procedure:

- Reaction Setup:
 - Prepare a master mix containing kinase reaction buffer, substrate, and the kinase.
 - In individual tubes, add the desired concentration of the test compound.
 - Add the kinase master mix to each tube.
- · Initiation and Incubation:
 - Prepare an ATP mix containing both cold ATP and [y-32P]ATP.
 - Initiate the reaction by adding the ATP mix to each tube.
 - Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes).
- Stopping the Reaction and Spotting:
 - Stop the reaction by adding an equal volume of a stop solution (e.g., 0.75% phosphoric acid).
 - Spot a portion of each reaction mixture onto a labeled phosphocellulose paper.
- Washing:



- Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [y-32P]ATP.
- Perform a final wash with acetone to dry the paper.
- Quantification:
 - Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[23][24][25]

Conclusion

Diaminopyrimidine-based inhibitors represent a significant and continually evolving class of therapeutics. Their versatility as a scaffold allows for the development of highly potent and selective inhibitors against a range of critical kinase targets. This guide provides a framework for the comparative analysis of these compounds, emphasizing the importance of robust experimental data and a thorough understanding of their mechanism of action within complex signaling networks. As research progresses, the continued exploration and optimization of the diaminopyrimidine core will undoubtedly lead to the discovery of novel and effective therapies for a multitude of diseases.

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